Cas no 2225152-02-1 ((2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid)

(2-(Tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted with a tetrahydro-2H-pyran moiety. This compound is valuable in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures with high efficiency. The boronic acid group provides excellent reactivity with aryl halides, while the pyrimidine scaffold enhances stability and compatibility with diverse reaction conditions. Its tetrahydropyran substitution may improve solubility and steric properties, facilitating applications in medicinal chemistry and materials science. Suitable for use under inert atmospheres, this reagent is a versatile intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research.
(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid structure
2225152-02-1 structure
Product Name:(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
CAS No:2225152-02-1
MF:C9H13BN2O3
MW:208.02
CID:5144011
PubChem ID:168438698
Update Time:2025-09-26

(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
    • 2225152-02-1
    • Inchi: 1S/C9H13BN2O3/c13-10(14)8-4-11-9(12-5-8)7-2-1-3-15-6-7/h4-5,7,13-14H,1-3,6H2
    • InChI Key: MDYJPHQVIZCPLQ-UHFFFAOYSA-N
    • SMILES: C1(C2CCCOC2)=NC=C(B(O)O)C=N1

Computed Properties

  • Exact Mass: 208.1019224g/mol
  • Monoisotopic Mass: 208.1019224g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.5Ų

(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H904006-5mg
(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
2225152-02-1 95%
5mg
¥2,652.00 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H904006-25mg
(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
2225152-02-1 95%
25mg
¥7,960.00 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H904006-100mg
(2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid
2225152-02-1 95%
100mg
¥19,994.00 2022-01-12

Additional information on (2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid

Recent Advances in the Application of (2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid (CAS: 2225152-02-1) in Chemical Biology and Drug Discovery

The compound (2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid (CAS: 2225152-02-1) has recently emerged as a promising scaffold in chemical biology and drug discovery. This boronic acid derivative, characterized by its unique pyrimidine core and tetrahydro-2H-pyran moiety, has demonstrated significant potential in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules with enhanced pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid as a key intermediate in the synthesis of kinase inhibitors. The researchers demonstrated that this compound's boronic acid group facilitates efficient coupling with various aryl halides, yielding potent and selective inhibitors targeting aberrant kinase signaling pathways in cancer. The tetrahydro-2H-pyran ring was found to contribute to improved metabolic stability and bioavailability of the resulting compounds.

In the field of proteolysis-targeting chimeras (PROTACs), this boronic acid derivative has shown particular promise. A recent Nature Chemical Biology publication reported its incorporation into heterobifunctional molecules designed to target oncogenic proteins for degradation. The compound's ability to form reversible covalent bonds with target proteins, combined with its favorable physicochemical properties, makes it an attractive warhead for targeted protein degradation strategies.

Structural-activity relationship (SAR) studies have revealed that the spatial arrangement of the boronic acid group relative to the pyrimidine core in 2225152-02-1 is crucial for its biological activity. Computational modeling and X-ray crystallography data indicate that this configuration allows for optimal interactions with biological targets while maintaining sufficient solubility for cellular uptake. These findings have important implications for the design of next-generation boronic acid-containing therapeutics.

The compound has also found applications in chemical biology as a versatile building block for the development of fluorescent probes and activity-based protein profiling reagents. Its compatibility with various bioconjugation techniques and stability under physiological conditions make it particularly valuable for these applications. Recent work has demonstrated its utility in tracking enzyme activity in live cells and identifying novel drug targets.

From a synthetic chemistry perspective, recent advances in the preparation of 2225152-02-1 have improved its accessibility for research purposes. Novel catalytic systems and optimized reaction conditions have been developed to enhance the yield and purity of this important intermediate. These methodological improvements are expected to accelerate its adoption in both academic and industrial settings.

Looking forward, the unique properties of (2-(tetrahydro-2H-pyran-3-yl)pyrimidin-5-yl)boronic acid position it as a valuable tool in the continued exploration of boronic acid chemistry in drug discovery. Its demonstrated versatility across multiple applications suggests it will remain an important compound in the chemical biology toolkit for years to come. Ongoing research is exploring its potential in addressing challenging drug targets, including protein-protein interactions and traditionally "undruggable" targets.

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